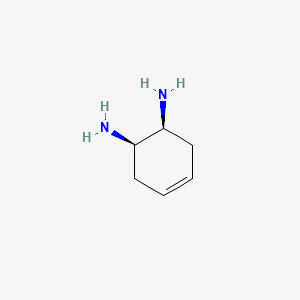

cis-Cyclohex-4-ene-1,2-diamine

Description

cis-Cyclohex-4-ene-1,2-diamine is a bicyclic diamine characterized by a cyclohexene ring with two amine groups in a cis-configuration. This structural motif imparts unique stereoelectronic properties, making it valuable in asymmetric catalysis and medicinal chemistry. The unsaturated cyclohexene ring introduces rigidity, while the cis-arranged amines enable precise spatial control in molecular interactions. Synthetically, cyclic 1,2-diamines like this are often prepared via cycloaddition and oxidation strategies, as demonstrated in methodologies involving sequential Diels-Alder reactions or metal-catalyzed processes .

Properties

IUPAC Name |

(1S,2R)-cyclohex-4-ene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDENNVQHCXLZDN-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Hydrogenation of Cyclohexadiene: : One common method involves the partial hydrogenation of 1,3-cyclohexadiene in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to selectively produce cis-cyclohex-4-ene-1,2-diamine.

-

Amination of Cyclohexene Oxide: : Another synthetic route involves the amination of cyclohexene oxide with ammonia or primary amines under acidic or basic conditions. This method can be optimized to favor the formation of the cis isomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen and efficient catalysts ensures high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : cis-Cyclohex-4-ene-1,2-diamine can undergo oxidation reactions to form various products, including imines and nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

-

Reduction: : The compound can be reduced to form saturated diamines. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

-

Substitution: : It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other peroxides.

Reduction: H2 gas with Pd/C or Pt/C catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Imines, nitriles.

Reduction: Saturated diamines.

Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, cis-cyclohex-4-ene-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically defined compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its diamine functionality allows it to act as a cross-linking agent, enhancing the mechanical properties of polymeric materials.

Mechanism of Action

The mechanism by which cis-cyclohex-4-ene-1,2-diamine exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between cis-cyclohex-4-ene-1,2-diamine and structurally or functionally related diamines:

Structural and Functional Analysis

- Cis vs. Trans Isomers: The cis-configuration of cyclohex-4-ene-1,2-diamine enables superior stereocontrol in asymmetric catalysis compared to trans-1,2-cyclohexane diamine. For example, Berkessel et al. demonstrated its utility in organocatalytic enantioselective Michael additions, outperforming trans-analogues in selectivity . The unsaturated ring further rigidifies the structure, enhancing substrate binding in catalytic pockets.

- Ethylenediamine Derivatives : Linear diamines like N,N′-bis(benzamidine)ethane-1,2-diamine (compound 6) exhibit potent antifungal activity but lack the stereochemical versatility of cyclic systems. Their flexibility allows for broad-spectrum biological interactions but limits catalytic precision .

- Bicyclic Diamines (4,4'-Methylenebis) : These compounds, including cis-cis isomers, are bulkier and less conformationally flexible. Their primary use in industrial polymers contrasts with the pharmaceutical focus of this compound. Toxicity data for methylenebis(cyclohexylamine) analogues suggest moderate hazards, necessitating careful handling .

- Piperazine Derivatives : Piperazine-2,3-diones, synthesized from ethylenediamine precursors, show enhanced lipophilicity (ClogP ≈ 2.5–4.0) compared to this compound (predicted ClogP ~1.2), improving membrane permeability in anthelmintic applications .

Pharmacological and Toxicological Profiles

- 4,4'-Methylenebis(cyclohexylamine) analogues, however, exhibit toxicity linked to primary amine reactivity, necessitating structural mitigation in drug design .

Biological Activity

Cis-Cyclohex-4-ene-1,2-diamine (C6H12N2) is a bicyclic compound featuring two amino groups at the 1 and 2 positions of a cyclohexene ring. Its unique structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound is often encountered in its dihydrochloride form, enhancing its solubility and stability in aqueous solutions. The molecular weight of the compound is approximately 146.19 g/mol. The presence of the double bond in the cyclohexene ring contributes to its reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Key findings include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interact with DNA and proteins suggests a mechanism involving modulation of gene expression and cellular signaling pathways.

- Interaction with Biological Macromolecules : The amine groups in the structure facilitate binding with enzymes and receptors, potentially influencing metabolic pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression.

- Receptor Binding : It has been shown to bind to receptors that mediate cell signaling, thereby affecting cell growth and survival.

- DNA Interaction : Studies indicate that this compound can form adducts with DNA, which may lead to alterations in gene expression and subsequent cellular responses.

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant cytotoxicity compared to control groups.

- Mechanistic Insights : A study focused on the compound's effect on apoptosis revealed activation of caspase pathways, suggesting that it induces programmed cell death through intrinsic mechanisms.

- Comparative Analysis : When compared to structurally similar compounds (e.g., trans-Cyclohexane-1,2-diamine), this compound exhibited enhanced reactivity due to its unique configuration and double bond presence.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cis-Cyclohexane-1,4-diamine | Diamine | Different positioning of amine groups; more stable |

| Trans-Cyclohexene-1,2-diamine | Diamine | Trans configuration affects reactivity |

| Cyclohexane-1,2-diamine | Diamine | Lacks double bond; less reactive than cycloalkenes |

Applications

This compound has several potential applications across various fields:

Medicinal Chemistry : Its antitumor properties make it a candidate for drug development aimed at treating various cancers.

Chemical Synthesis : It serves as a versatile building block in organic synthesis for developing complex molecules.

Biological Research : Investigated for its interactions with biomolecules to understand mechanisms underlying cellular processes.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of cis-Cyclohex-4-ene-1,2-diamine, and how can reaction efficiency be optimized?

The Diels-Alder reaction is a foundational method for synthesizing cyclohexene derivatives. For cis-Cyclohex-4-ene-1,2-diamine, a proposed route involves the cycloaddition of 1,3-butadiene with a dienophile (e.g., maleic anhydride), followed by amination steps. Reaction efficiency can be optimized by:

Q. How can the stereochemical purity of this compound be validated experimentally?

Stereochemical validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Compare coupling constants (J values) of vicinal protons in the cyclohexene ring. cis configurations typically exhibit smaller J values (~2–4 Hz) due to restricted rotation.

- Infrared (IR) Spectroscopy: Identify amine N–H stretching bands (~3300 cm⁻¹) and confirm hydrogen bonding patterns influenced by stereochemistry.

- X-ray Crystallography: Definitive confirmation of cis geometry via crystal structure analysis .

Q. How does the cis configuration influence the compound’s reactivity in ligand design?

The cis arrangement of amine groups creates a rigid, planar geometry ideal for coordinating metal ions. This stereochemistry enhances chelation stability in transition-metal complexes (e.g., Ru or Pd catalysts), which is critical for asymmetric catalysis. Comparative studies with trans isomers show reduced steric hindrance in cis derivatives, enabling faster substrate binding .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective desymmetrization of this compound derivatives?

Enantioselective desymmetrization can be achieved using chiral catalysts. For example:

- Heck Reaction: A palladium-catalyzed coupling with aryl halides, directed by non-covalent interactions (e.g., hydrogen bonding) between the substrate and chiral ligands (e.g., BINAP). This method yields enantiomerically enriched 5-aryl-cyclohexene-diols with >90% ee .

- Organophotoredox Catalysis: Visible-light-driven [3+2] cycloadditions using Ru(bpy)₃²⁺ as a photocatalyst, achieving high diastereoselectivity (dr >20:1) .

Q. How can this compound be functionalized for antimicrobial studies, and what analytical challenges arise?

Functionalization via Schiff base formation is a key strategy:

- Synthesis: React the diamine with aromatic aldehydes (e.g., nitrobenzaldehydes) under reflux in ethanol.

- Characterization Challenges:

Q. How should researchers address discrepancies in purity data obtained from different analytical methods (e.g., GC-MS vs. NMR)?

Discrepancies often arise from method-specific limitations:

- GC-MS: Detects volatile impurities but may degrade thermally labile compounds.

- NMR: Detects non-volatile impurities but lacks sensitivity for trace contaminants (<1%).

- Resolution: Combine orthogonal techniques (e.g., HPLC with UV detection and mass spectrometry) and validate against certified reference materials .

Q. What computational approaches are used to predict the catalytic activity of this compound-based ligands?

Density functional theory (DFT) calculations provide insights into:

- Electronic Structure: Analyze frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer.

- Steric Effects: Use molecular dynamics (MD) simulations to model ligand flexibility during substrate binding.

- Mechanistic Pathways: Compare activation energies for competing reaction pathways (e.g., oxidative addition vs. migratory insertion in Pd catalysis) .

Methodological Tables

Table 1. Key Analytical Parameters for cis-Cyclohex-4-ene-1,2-diamine Derivatives

| Parameter | Technique | Typical Value/Range | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C | |

| cis Coupling Constant (¹H NMR) | 400 MHz NMR | J = 3.2 Hz | |

| Antimicrobial MIC (Compound 1) | Broth dilution | 12.5 µg/mL (vs. S. aureus) |

Table 2. Comparison of Catalytic Systems for Desymmetrization

| Catalyst | Reaction Type | ee (%) | dr | Reference |

|---|---|---|---|---|

| Pd/BINAP | Heck Coupling | 92 | – | |

| Ru(bpy)₃²⁺/DTBP | Photoredox Cycloaddition | – | 22:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.